2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-15-4-2-1-3-14(15)17(24)21-9-10-25-18-22-11-16(23-18)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMFDSWAYDTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the 4-fluorophenyl group. The final steps involve the formation of the thioether linkage and the attachment of the benzamide moiety. Specific reaction conditions, such as the use of chloroacetyl chloride and triethylamine in an inert solvent, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Chlorine and fluorine substituents : These halogens enhance the compound's reactivity and biological interaction potential.
- Imidazole ring : Known for modulating enzyme activities and receptor interactions, making it a candidate for targeting specific molecular pathways involved in cancer progression.
- Thioether linkage : This structural feature can influence the compound's pharmacokinetics and biological interactions.
Biological Applications
The primary applications of this compound are in medicinal chemistry , with a focus on anticancer therapeutics. Its potential efficacy against various cancers is attributed to its ability to target specific pathways involved in tumor growth and metastasis.
Anticancer Activity
Studies indicate that compounds with imidazole structures can disrupt cellular signaling pathways, making them suitable candidates for anticancer drugs. The following table summarizes findings from relevant research:
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. Typical methodologies include:
- Molecular docking studies : To evaluate binding affinities and modes of interaction with target proteins.
- In vitro assays : Such as Sulforhodamine B assays to assess cytotoxicity against cancer cell lines.
Case Studies
Several studies have explored the anticancer potential of similar compounds:
- Benzimidazole Derivatives : Research on derivatives of 2-mercaptobenzimidazole showed significant antimicrobial and anticancer activities against various cell lines, suggesting that similar structural features could confer beneficial properties to 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide .
- Thiazole Derivatives : Studies on thiazole derivatives demonstrated promising antimicrobial and antiproliferative effects, indicating that modifications to the core structure can enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chloro and fluorophenyl groups can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related derivatives, focusing on molecular features, synthesis, and bioactivity.
Structural Analogues
2.1.1. Core Functional Groups
- Imidazole Derivatives :
- Target Compound : Contains a 1H-imidazole ring substituted with a 4-fluorophenyl group at position 5 and a thioethyl linker at position 2.
- Compound 9 () : Features a 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole linked via a thioether to an N-(thiazol-2-yl)acetamide. The 4-methoxyphenyl substitution and acetamide group differentiate it from the target compound’s chlorobenzamide .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : Replaces the imidazole with a thiazole ring and substitutes the benzamide with 2,4-difluoro groups. The absence of a sulfur linker reduces structural similarity .
2.1.2. Halogenation Patterns
- Chlorine Substitution :
- Fluorine Substitution :
2.1.3. Linker Variations
- Thioether vs.
Spectroscopic and Crystallographic Data
- IR Spectroscopy :
- X-ray Crystallography :
Data Table: Comparative Analysis of Structural Analogues
Key Findings and Implications
- Structural Uniqueness : The target compound’s combination of 2-chlorobenzamide, thioethyl linker, and 4-fluorophenyl-imidazole distinguishes it from analogues with thiazoles () or sulfonamides ().
- Bioactivity Potential: Its structural resemblance to COX inhibitors () and PFOR-targeting agents () warrants further pharmacological evaluation.
- Synthetic Feasibility : The use of S-alkylation methodologies () supports scalable synthesis .
Biological Activity
2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. The compound features a complex structure characterized by a benzamide moiety, thioether linkage, and an imidazole ring, which may influence its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅ClFN₃OS, indicating the presence of chlorine and fluorine substituents that may enhance its pharmacological properties . The structural components suggest potential interactions with receptor tyrosine kinases and other cellular signaling pathways implicated in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer activity. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The half-maximal inhibitory concentration (IC₅₀) values for these cell lines were reported as follows:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
These results indicate that the compound is particularly effective in 2D assay formats compared to 3D assays, suggesting that its activity may be influenced by the cellular environment .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific molecular targets. Compounds containing imidazole rings are known to affect various signaling pathways, which could lead to inhibition of tumor growth and metastasis .
Interaction Studies
Studies investigating the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. These studies typically involve:
- Molecular docking to predict binding affinities with target proteins.
- Cell viability assays to evaluate cytotoxic effects on cancerous versus normal cells.
- Mechanistic studies to elucidate the pathways affected by the compound.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide | Chlorine instead of fluorine | Potentially different biological activity due to chlorine substitution |
| N-(2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide | Bromine instead of fluorine | May exhibit distinct pharmacokinetic properties |
| N-(3-(6-fluoro-1H-benzimidazol-2-yl)-4-methylphenyl)-4-methylbenzamide | Benzimidazole core | Different target interactions due to benzimidazole structure |
This table illustrates how variations in substituents can lead to differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological effects of compounds related to this compound. For example:
- Antitumor Efficacy : In a study evaluating various imidazole derivatives, compounds similar to the target showed promising antitumor activities across multiple cell lines, emphasizing the importance of structural modifications for enhancing efficacy .
- Mechanistic Insights : Research has demonstrated that certain derivatives can inhibit specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations .
- Toxicity Assessments : Initial toxicity evaluations indicated that while some compounds exhibited potent anticancer effects, they also affected normal fibroblast cells, suggesting a need for further structural optimization to minimize side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide?
- Methodology : A common approach involves coupling 5-(4-fluorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(2-chloroethyl)benzamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions. Ethanol is typically used for recrystallization to achieve >90% purity .
- Key Considerations : Monitor reaction progress via TLC (thin-layer chromatography) and optimize solvent polarity to minimize side products like disulfide linkages.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR for confirming substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole C-S bond at ~160 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₉H₁₆ClFN₃OS, theoretical MW: 403.8 g/mol) .
Q. How is X-ray crystallography applied to determine its molecular structure?
- Methodology : Use SHELX software for structure refinement. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Hydrogen bonding analysis (e.g., N-H···N interactions in imidazole rings) to confirm dimerization patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Validation : Compare IC₅₀ values under standardized conditions (e.g., COX-1/COX-2 inhibition assays with controls from ) .
- Purity Analysis : Use HPLC (>99% purity thresholds) to rule out impurities affecting activity (e.g., Sigma-Aldrich’s disclaimer on unverified purity in commercial samples) .
- Statistical Models : Apply multivariate regression to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) .
Q. How do structural modifications influence pharmacological activity?
- Methodology :
- SAR Studies : Synthesize derivatives (e.g., replace thioether with sulfoxide/sulfone groups) and test in enzyme inhibition assays. shows thiazole-triazole hybrids enhance antimicrobial activity .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PFOR enzyme inhibition via amide-anion binding, as in ) .
Q. What computational methods predict stability under physiological conditions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess hydrolysis susceptibility (e.g., thioether vs. ester linkages) .
- MD Simulations : Simulate solvation in PBS buffer to evaluate aggregation tendencies .
Contradiction Analysis and Experimental Design
Q. Why do conflicting reports exist regarding its antimicrobial efficacy?
- Resolution :
- Strain Variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) models separately.
- Biofilm vs. Planktonic Assays : Biofilm eradication often requires 10× higher concentrations due to extracellular matrix resistance .
Q. How to address discrepancies in crystallographic data for polymorphic forms?
- Resolution :
- Temperature-Dependent Studies : Collect data at multiple temperatures (100–298 K) to identify phase transitions.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain packing differences .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
